molecular formula C21H24ClNO4S B15099620 2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide

2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide

Cat. No.: B15099620
M. Wt: 421.9 g/mol
InChI Key: LSHCMSHAXDAFSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide is a synthetic organic compound It is characterized by the presence of a chlorophenoxy group, a dioxidotetrahydrothiophenyl group, and an ethylbenzyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide typically involves multiple steps:

    Formation of 2-chlorophenoxyacetic acid: This can be achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 1,1-dioxidotetrahydrothiophene: This involves the oxidation of tetrahydrothiophene using an oxidizing agent like hydrogen peroxide.

    Coupling Reaction: The 2-chlorophenoxyacetic acid is then coupled with 1,1-dioxidotetrahydrothiophene and 4-ethylbenzylamine under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Phenols, ethers.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide may have various scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic effects or as a drug candidate.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)acetic acid: A precursor in the synthesis of the compound.

    1,1-dioxidotetrahydrothiophene: A structural analog with similar chemical properties.

    4-ethylbenzylamine: Another structural analog used in the synthesis.

Uniqueness

2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in its analogs.

Properties

Molecular Formula

C21H24ClNO4S

Molecular Weight

421.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]acetamide

InChI

InChI=1S/C21H24ClNO4S/c1-2-16-7-9-17(10-8-16)13-23(18-11-12-28(25,26)15-18)21(24)14-27-20-6-4-3-5-19(20)22/h3-10,18H,2,11-15H2,1H3

InChI Key

LSHCMSHAXDAFSL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.